![molecular formula C19H17N3O4S B609570 4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide CAS No. 1883548-89-7](/img/structure/B609570.png)
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medical Applications
NI-57 has been identified as a promising radionuclide for diagnostic and calibration sources . It is produced via a (p, 2p) nuclear reaction using an enriched 58 Ni target material . This makes it useful in the field of nuclear medicine, particularly in Single-photon emission computed tomography (SPECT), a nuclear imaging modality .
Radiopharmaceutical Applications
The long half-life of 57 Co (T1/2 = 271.74 d) makes it favorable for the calibration and quality assurance of gamma spectrometers . It can be used as an SPECT radioisotope for radiopharmaceutical applications .
Biological System Analysis
To evaluate the total amount of vitamin-12 (B12) in the biological system, [57 Co]cyanocobalamin ([57 Co]B12) has been used . In this method, 57 Co labeled B12 is injected in the body, similar to the endogenous B12, and reaches equilibrium within 5–10 days .
Industrial Applications
NI-57 is used in the production of cobalt-57 for industrial applications . The chemical separation of 57 Co and recovery of the enriched 58Ni target material were simplified via a solid-phase extraction method .
Inhibitor of BRPF Proteins
NI-57 is a selective and potent inhibitor of BRPF (Bromodomain and PHD Finger) family of proteins (BRPF1/2/3) . It shows minimal off-target pharmacology against a panel of GPCRs, ion channels, and enzymes and is functionally active in cellular assays .
Ferromagnetic Shape Memory Alloys
NI-57 is used in the study of Ni-Mn-Ga alloys, which are known for their fascinating multifunctional properties, such as magnetic-field-induced strain (MFIS), super-elasticity, the magnetocaloric effect, the magnetoresistance effect, and magnetothermal conductivity . A comprehensive study of the crystal structure and phase transition as a function of temperature and composition in Ni 57−x Mn 21+x Ga 22 ( x = 0, 2, 4, 5.5, 7, 8) (at. %) magnetic shape memory alloys was performed .
Wirkmechanismus
Target of Action
NI-57, also known as 4-cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzenesulfonamide, is a selective and potent inhibitor of the BRPF (Bromodomain and PHD Finger) family of proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3 . These proteins are scaffolding proteins that assemble HAT complexes of the MOZ/MORF family, playing crucial roles in DNA repair, recombination, replication, and transcription activation .
Mode of Action
NI-57 interacts with its targets (BRPF1/2/3) by binding to their bromodomains . This binding prevents the interaction of full-length BRPF2 with chromatin, as evidenced by accelerated FRAP recovery at 1 µM in the BRPF2 FRAP assay .
Biochemical Pathways
The inhibition of BRPF proteins by NI-57 affects the assembly of MOZ/MORF family complexes . This can lead to changes in DNA repair, recombination, replication, and transcription activation processes, although the specific downstream effects would depend on the cellular context.
Result of Action
The primary molecular effect of NI-57 is the prevention of BRPF proteins binding to chromatin, thereby potentially affecting the function of MOZ/MORF family complexes . The cellular effects would be dependent on the specific roles these complexes play in a given cell type, which could include changes in DNA repair, recombination, replication, and transcription activation.
Eigenschaften
IUPAC Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQPCYDWCSVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: NI-57 exhibits a high binding affinity for the bromodomains of the BRPF family of proteins, specifically BRPF1, BRPF2, and to a lesser extent, BRPF3. [, , ]
ANone: NI-57 binds to the acetyl-lysine binding pocket of BRPF bromodomains, competing with acetylated lysine residues on histone tails. [, ] This interaction disrupts the association of BRPF proteins with chromatin, impacting downstream gene expression. []
ANone: Inhibition of BRPF bromodomains by NI-57 has been shown to impair osteoclast differentiation, suggesting a key role for BRPF proteins in regulating gene expression during this process. [] Additionally, some evidence indicates that NI-57 might selectively inhibit the growth of specific AML (acute myeloid leukemia) cell lines. []
ANone: The molecular formula of NI-57 is C19H17N3O4S, and its molecular weight is 383.43 g/mol. [, ]
ANone: While the provided research abstracts do not delve into detailed spectroscopic data, the characterization of NI-57 likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. [, ]
ANone: NI-57 is primarily investigated for its ability to inhibit BRPF bromodomains and is not reported to possess catalytic properties. [, , ]
ANone: The development of NI-57 as a BRPF bromodomain inhibitor likely involved computational chemistry techniques, such as structure-based drug design and virtual screening, although the provided abstracts do not elaborate on these aspects. []
ANone: Research on NI-57 and related analogs led to the development of a tunable SAR model for BRPF bromodomains. [] By modifying the N-methylquinolin-2(1H)-one core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific BRPF family members. []
ANone: While specific stability data for NI-57 is not presented in the abstracts, researchers typically evaluate the stability of chemical probes under various conditions (temperature, pH, etc.) to ensure their reliability in biological experiments. [] Formulations might be explored to improve solubility, bioavailability, and stability if NI-57 advances as a potential therapeutic agent.
ANone: The provided research abstracts do not specify SHE regulations for NI-57. As a research compound, standard laboratory safety practices and guidelines for handling potentially hazardous materials would apply.
ANone: Studies on NI-57 revealed excellent oral and intravenous pharmacokinetic profiles in mice, indicating favorable absorption, distribution, metabolism, and excretion properties. []
ANone: The efficacy of NI-57 has been evaluated in various in vitro and in vivo settings. These include:
- nanoBRET and FRAP assays: Demonstrating target engagement of BRPF1B and BRPF2 with NI-57 in live cells. []
- Cellular assays: Showing NI-57's ability to modulate cellular phenotypes at low micromolar concentrations in both cancer and inflammatory models. []
- Primary cell differentiation assays: Demonstrating that NI-57 impairs RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.